molecular formula C18H17ClN2O2 B6056068 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B6056068
M. Wt: 328.8 g/mol
InChI Key: HSWCDEAYTAUJBE-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a synthetic indole derivative characterized by a 5-chloro-substituted indole core, an acetamide linker at the indole nitrogen (position 1), and a 2-hydroxy-2-phenylethyl side chain. The hydroxyl group on the phenylethyl moiety may contribute to hydrogen bonding, affecting solubility and target affinity.

Properties

IUPAC Name

2-(5-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c19-15-6-7-16-14(10-15)8-9-21(16)12-18(23)20-11-17(22)13-4-2-1-3-5-13/h1-10,17,22H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWCDEAYTAUJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.

    Chlorination: The indole core is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

    Acylation: The chlorinated indole is acylated with 2-bromo-N-(2-hydroxy-2-phenylethyl)acetamide in the presence of a base like potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the phenylethyl hydroxyl group.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 3 and 7.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: May be used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA, leading to a range of biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and biological activities of related indole-acetamide derivatives:

Compound Name (CAS/Reference) Substituents on Indole Core Acetamide Side Chain Molecular Weight Key Properties/Activities Reference
Target Compound 5-Chloro, 1-position N-(2-hydroxy-2-phenylethyl) ~318.8 (calc.) Potential H-bonding, solubility N/A
2-(5-Chloro-2,3-dioxoindol-1-yl)-N-propargyl (1020956-98-2) 5-Chloro, 2,3-dioxo N-(prop-2-yn-1-yl) 276.68 Redox activity, CAS-listed
2-(5-Bromo-1H-indol-1-yl)-N-phenethyl (Y043-0975) 5-Bromo, 1-position N-(2-phenylethyl) ~345.2 (calc.) Halogen size effects, lipophilicity
2-(5-Nitro-1H-indol-3-yl)-N-(R-phenylethyl) 5-Nitro, 3-position N-[(1R)-1-phenylethyl] 330.30 Nitro group for electron modulation
10j (Bcl-2/Mcl-1 inhibitor) 5-Methoxy, 3-position N-(3-chloro-4-fluorophenyl) 483.35 Anticancer activity (IC50: ~0.5 µM)
(S)-(−)-2-(Indol-3-yl)-N-(1-phenylethyl) 3-position N-(1-phenylethyl) 278.34 Chiral synthesis, crystallography

Key Observations

Substitution Position :

  • The target compound’s substitution at the indole 1-position distinguishes it from analogs like 10j (3-position) and nitro derivatives (3-position) . Position 1 substitution may reduce steric hindrance for target binding compared to 3-substituted indoles.
  • 5-Chloro vs. 5-Bromo/Nitro : Chloro’s smaller size and electronegativity may enhance membrane permeability compared to bulkier bromo or polar nitro groups .

This could improve aqueous solubility and receptor interactions. Propargyl () and nitro-substituted () side chains emphasize divergent applications: redox activity vs. electron modulation .

Biological Activity :

  • Analogs like 10j show potent Bcl-2/Mcl-1 inhibition (IC50 ~0.5 µM), suggesting the target compound may share apoptotic signaling modulation .
  • The hydroxyl group may mimic natural substrates in enzymatic targets (e.g., kinases or GPCRs), as seen in related β-carboline derivatives .

Synthesis and Stability: Synthesis likely involves coupling 5-chloroindole-1-acetic acid with 2-hydroxy-2-phenylethylamine using agents like DCC/DMAP, analogous to methods in .

Research Implications and Challenges

  • Pharmacokinetics : The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to lipophilic analogs like Y043-0975 .
  • Target Selectivity : Structural similarities to Bcl-2 inhibitors () warrant investigation into apoptotic pathway engagement .
  • Stereochemical Considerations : The chiral center in the side chain could lead to enantiomer-specific activity, as observed in (S)-configured indole derivatives .

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